molecular formula C22H20N4P2 B020837 1,2-Bis(di(pyridin-2-yl)phosphino)ethane CAS No. 106308-26-3

1,2-Bis(di(pyridin-2-yl)phosphino)ethane

Cat. No.: B020837
CAS No.: 106308-26-3
M. Wt: 402.4 g/mol
InChI Key: GBLNXAZZONXIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1,2-Bis(di(pyridin-2-yl)phosphino)ethane, also known as 1,2-BIS(DI-2-PYRIDYLPHOSPHINO)ETHANE, is a type of pyridylphosphine . Pyridylphosphines are widely used in coordination chemistry and catalysis . They exhibit rich coordination abilities toward transition metal ions due to the presence of “hard” (pyridine N atoms) and “soft” (P atoms) donor centers . Therefore, the primary targets of this compound are transition metal ions .

Mode of Action

This compound interacts with its targets (transition metal ions) by forming a chelating complex . For instance, treatment of this phosphine with Pd (COD)Cl2 affords a chelating complex of [PdLCl2] type, wherein the Pd (II) ion displays a square-planar [Pd@Cl2P2] geometry . This interaction results in the formation of molecular complexes and coordination polymers .

Biochemical Pathways

It is known that pyridylphosphines, including this compound, are used to synthesize a plethora of molecular complexes and coordination polymers . These complexes and polymers have applications in creating luminescent materials, efficient catalysts, and promising drugs .

Result of Action

The result of the action of this compound is the formation of molecular complexes and coordination polymers . These complexes and polymers have been recognized as remarkable luminescent materials, efficient catalysts, and promising drugs .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the synthesis of this compound occurs in THF solution at ambient temperature for overnight . .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(di(pyridin-2-yl)phosphino)ethane can be synthesized through the reaction of 2-(trimethylsilyl)methylpyridine with 1,2-bis(dichlorophosphino)ethane. This reaction typically occurs in a tetrahydrofuran (THF) solution at ambient temperature, yielding the desired product in high purity . The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the phosphorus atom, followed by the elimination of trimethylsilyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .

Comparison with Similar Compounds

1,2-Bis(di(pyridin-2-yl)phosphino)ethane can be compared with other similar bidentate ligands:

The uniqueness of this compound lies in its pyridine rings, which offer additional coordination sites and electronic properties, making it particularly versatile in forming stable metal complexes .

Properties

IUPAC Name

2-dipyridin-2-ylphosphanylethyl(dipyridin-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4P2/c1-5-13-23-19(9-1)27(20-10-2-6-14-24-20)17-18-28(21-11-3-7-15-25-21)22-12-4-8-16-26-22/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLNXAZZONXIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)P(CCP(C2=CC=CC=N2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328004
Record name 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106308-26-3
Record name 2,2',2'',2'''-[Ethane-1,2-diylbis(phosphanetriyl)]tetrapyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(di(pyridin-2-yl)phosphino)ethane
Reactant of Route 2
1,2-Bis(di(pyridin-2-yl)phosphino)ethane
Reactant of Route 3
1,2-Bis(di(pyridin-2-yl)phosphino)ethane
Reactant of Route 4
1,2-Bis(di(pyridin-2-yl)phosphino)ethane
Reactant of Route 5
1,2-Bis(di(pyridin-2-yl)phosphino)ethane
Reactant of Route 6
Reactant of Route 6
1,2-Bis(di(pyridin-2-yl)phosphino)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.